N-[1-(1-adamantyl)-2-(diethylamino)-2-oxoethyl]-4-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[1-(1-adamantyl)-2-(diethylamino)-2-oxoethyl]-4-nitrobenzamide” is a complex organic compound. It contains an adamantyl group, which is a bulky, three-dimensional aliphatic hydrocarbon group derived from adamantane . It also contains a diethylamino group, a nitro group, and an amide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and infrared spectroscopies could be used to analyze its structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The adamantyl group is known for its stability, while the nitro group is a strong electron-withdrawing group and could undergo reduction reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the adamantyl group could increase its lipophilicity .Wissenschaftliche Forschungsanwendungen
Paramagnetic Planar Complexes
A study by Brück et al. (1996) discussed the formation of paramagnetic planar complexes involving phosphinic amidato bischelates, which include derivatives related to adamantyl groups. This research provides insight into the influence of substituents on the formation, coordination geometry, and magnetic properties of these complexes. The study's findings suggest that a combination of electronic and steric factors of substituents produces the donor quality necessary for bischelation and the singular field strength required for the formation of planar paramagnetic species (Brück, Englert, Kuchen, & Peters, 1996).
Pharmacological Profile of Adamantane-Based Compounds
Dembitsky, Gloriozova, and Poroikov (2020) reviewed the pharmacological properties of natural and synthetic adamantane-based compounds, highlighting their potential in treating neurodegenerative diseases. The review indicates that the pharmacological potential of adamantane derivatives exceeds that of well-known compounds like amantadine and memantine for Alzheimer's and Parkinson's diseases, suggesting promising research directions for the treatment of neurodegenerative conditions (Dembitsky, Gloriozova, & Poroikov, 2020).
Antivirals and Influenza Chemoprophylaxis
Tsiodras, Nikolopoulos, and Bonovas (2012) reviewed the role of antivirals, including adamantanes and neuraminidase inhibitors, in chemoprophylaxis against influenza viruses. The review emphasizes the importance of NIs in chemoprophylaxis and notes the decreasing role of adamantanes over the last decade due to increasing resistance rates. This suggests the need for further investigation of novel medications with new mechanisms of action for influenza prevention (Tsiodras, Nikolopoulos, & Bonovas, 2012).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[1-(1-adamantyl)-2-(diethylamino)-2-oxoethyl]-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O4/c1-3-25(4-2)22(28)20(23-12-15-9-16(13-23)11-17(10-15)14-23)24-21(27)18-5-7-19(8-6-18)26(29)30/h5-8,15-17,20H,3-4,9-14H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYVGUFPMISAAKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.